1'-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one
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Overview
Description
1’-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety, a sulfonyl group, and a spiro linkage to a piperidin-3-one ring. The intricate structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1’-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This step involves the alkylation of 2,3-dihydroxybenzoic acid to form the dihydrobenzo[b][1,4]dioxin ring system.
Introduction of the Sulfonyl Group: The dihydrobenzo[b][1,4]dioxin intermediate is then reacted with benzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Spirocyclization: The final step involves the formation of the spiro linkage with the piperidin-3-one ring.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1’-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
1’-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, allowing researchers to explore new synthetic pathways and reaction mechanisms.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: Its potential use in the development of new materials or as a catalyst in industrial processes is also being explored.
Mechanism of Action
The mechanism of action of 1’-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. Additionally, the spiro structure may allow the compound to fit into unique binding pockets within proteins, modulating their function .
Comparison with Similar Compounds
Similar compounds to 1’-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one include:
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: This compound shares the dihydrobenzo[b][1,4]dioxin moiety but lacks the sulfonyl and spiro groups.
6-Acetyl-1,4-benzodioxane: Similar in structure but with an acetyl group instead of the sulfonyl group.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzenesulfonamide Derivatives: These compounds have similar sulfonyl and dihydrobenzo[b][1,4]dioxin groups but differ in their substitution patterns.
The uniqueness of 1’-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one lies in its spiro linkage and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-19-15-3-1-2-4-16(15)20(27-19)7-9-21(10-8-20)28(23,24)14-5-6-17-18(13-14)26-12-11-25-17/h1-6,13H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBSDUDTJBRBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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